molecular formula C21H21F3N6O2 B2975525 (4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396852-22-4

(4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2975525
CAS No.: 1396852-22-4
M. Wt: 446.434
InChI Key: KAYQJXXSVHPYQC-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . It also contains a tetrazole group, which is a type of heterocyclic compound. The presence of these groups suggests that this compound could have potential applications in medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Scientific Research Applications

Molecular Interaction Studies

The compound's analogs have been studied for their interactions with various receptors, such as the CB1 cannabinoid receptor. Conformational analysis and pharmacophore models have been developed to understand the binding interactions, which are crucial for designing receptor-specific drugs (Shim et al., 2002).

Structural and Theoretical Analysis

Detailed structural and theoretical analyses, such as X-ray diffraction studies, Hirshfeld surface analysis, and density functional theory calculations, provide insights into the compound's geometry and electronic properties. These studies aid in the design of materials with desired physical and chemical characteristics (Karthik et al., 2021).

Synthesis of Metal Complexes

Research has shown the potential of the compound's derivatives in synthesizing metal complexes, which have applications in catalysis, material science, and as therapeutic agents. The synthesis involves microwave-induced techniques, highlighting modern approaches to chemical synthesis (Büyükkıdan & Özer, 2013).

Antimicrobial and Antifungal Agents

Derivatives of the compound have been synthesized and tested for their antimicrobial and antifungal activities, showing potential as new therapeutic agents against various pathogens (Bektaş et al., 2007).

Apoptosis Inducing and Tubulin Polymerization Inhibition

Certain derivatives exhibit cytotoxic activity against cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization, highlighting their potential in cancer therapy (Manasa et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperazine derivatives are found in a variety of drugs, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Properties

IUPAC Name

[4-(2,5-dimethylphenyl)piperazin-1-yl]-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O2/c1-14-3-4-15(2)18(13-14)28-9-11-29(12-10-28)20(31)19-25-27-30(26-19)16-5-7-17(8-6-16)32-21(22,23)24/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYQJXXSVHPYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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